molecular formula C9H5BrN2 B1444414 4-Bromo-1H-indole-2-carbonitrile CAS No. 955978-74-2

4-Bromo-1H-indole-2-carbonitrile

Cat. No.: B1444414
CAS No.: 955978-74-2
M. Wt: 221.05 g/mol
InChI Key: XFDNTTNQXSIPDZ-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-2-carbonitrile is a chemical compound with the CAS Number: 955978-74-2 . It has a molecular weight of 221.06 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of this compound involves several steps. The reaction with phosphorus (V) oxychloride on the carboxamide afforded the corresponding 1H-indole-2-carbonitriles derivatives in good yields .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H5BrN2 . The InChI code for this compound is 1S/C9H5BrN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H .


Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.7±0.1 g/cm3 . The boiling point of this compound is 405.9±25.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Complex Indole Derivatives

4-Bromo-1H-indole-2-carbonitrile serves as a versatile intermediate in the synthesis of complex indole derivatives. For example, its utility is demonstrated in the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, prepared by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper catalyst and potassium carbonate. This process highlights its role in enabling the construction of intricate heterocyclic structures that are of interest in various chemical studies (Kobayashi et al., 2015).

Formation of Structural Motifs in Molecular Crystals

The compound has been used to study the formation of structural motifs in molecular crystals. For instance, the analysis of 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile demonstrates the inclination of indole and pyrrole ring systems within the molecule, contributing to the understanding of intermolecular interactions such as hydrogen bonding and π-π interactions in crystal engineering (Vimala et al., 2016).

Drug Discovery and Molecular Docking Studies

In the realm of drug discovery, derivatives of this compound have been explored for their potential as inhibitors of critical proteins in pathogenic organisms. For example, azaphenantherene derivatives, synthesized from compounds including this compound, have been investigated for their inhibitory activity against SARS-CoV-2 Mpro through molecular docking studies. This research underscores the compound's significance in the development of antiviral agents (Venkateshan et al., 2020).

Innovative Synthetic Methods

The application of this compound extends to the development of new synthetic methodologies. For instance, its involvement in cross-coupling reactions has enabled the preparation of highly functionalized 1H-Indole-2-carbonitriles, showcasing innovative approaches to accessing polysubstituted indoles. Such methodologies are valuable in medicinal chemistry for the creation of diverse compound libraries (Hrizi et al., 2021).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305, P351, P338, and P310 .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

4-bromo-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDNTTNQXSIPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C#N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731116
Record name 4-Bromo-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955978-74-2
Record name 4-Bromo-1H-indole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955978-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (1.9 mL, 20 mmol) was added to a suspension of 4-bromo-1H-indole-2-carboxylic acid amide (1.32 g, 5.5 mmol.) in toluene (10 mL) and the mixture was stirred at reflux for 45 min. On cooling, the mixture was poured into an aqueous Na2CO3 solution (sat., 50 mL) and the mixture stirred until effervescence had subsided. The layers were separated, the aqueous phase extracted with EtOAc and the combined organic layers dried (MgSO4) and evaporated to dryness. The crude material was purified by column chromatography to afford the title compound as a solid (1.00 g, 82%).
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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